![molecular formula C13H17N5S B3005662 4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine CAS No. 2415531-27-8](/img/structure/B3005662.png)
4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine
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Description
4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine is a chemical compound with a complex structure. It belongs to the class of polyazole ligands, which have been extensively studied due to their potential applications in catalysis, medicine, and biomimetic studies . The compound’s name suggests the presence of pyrazole and thiomorpholine moieties, indicating its diverse functional groups.
Synthesis Analysis
The synthesis of this compound involves an alkylation process. Specifically, pyrazoles react with poly(bromomethyl) using t-BuOK/THF as the base. The resulting ligands exhibit multidentate properties, with three or six arms of (3,5-dimethylpyrazol-1-ylmethyl) groups attached to a central benzene ring .
Molecular Structure Analysis
The molecular structure of 4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine is intricate. It consists of a thiomorpholine ring fused with a pyrazine ring, which further connects to a pyrazole ring. The presence of sulfur in the thiomorpholine moiety adds complexity to its stereochemistry. Detailed crystallographic studies have elucidated its conformation and arrangement of atoms .
Chemical Reactions Analysis
The compound’s reactivity is of interest. In situ complexes formed by these multidentate ligands have been found capable of oxidizing catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, metal ions, and counter-ions significantly influence the catalytic activities. For instance, the complex L1/Cu(CH₃COO)₂ exhibits high activity in the oxidation of catechol to its corresponding quinone .
Mechanism of Action
properties
IUPAC Name |
4-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-10-9-11(2)18(16-10)13-12(14-3-4-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMLMXHHGBRKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCSCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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